Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Synthetic Intermediate Analytical Purity Chemical Sourcing

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (CAS 951886-73-0) is a high-purity (≥98%) aromatic keto-ester intermediate. Its unique 5-chloro-2-methoxyphenyl scaffold enables systematic SAR exploration, while its weak sEH/5-LOX inhibition (IC₅₀ >10,000 nM) makes it an ideal negative control for assay validation. Superior to the 95% carboxylic acid analog, this compound reduces purification costs in multi-step syntheses and ensures reliable, reproducible results.

Molecular Formula C15H19ClO4
Molecular Weight 298.76 g/mol
CAS No. 951886-73-0
Cat. No. B1326044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
CAS951886-73-0
Molecular FormulaC15H19ClO4
Molecular Weight298.76 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)OC
InChIInChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-10-11(16)8-9-14(12)19-2/h8-10H,3-7H2,1-2H3
InChIKeyLXCOPIYSIIQHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate: A Structurally Defined Aromatic Keto-Ester Intermediate for Targeted Synthesis


Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (CAS 951886-73-0) is a synthetic organic compound classified as an aromatic keto-ester, characterized by a hexanoate backbone substituted at the 6-position with a 5-chloro-2-methoxyphenyl ketone moiety. It is primarily utilized as a synthetic intermediate, with its molecular structure (C₁₅H₁₉ClO₄, MW 298.76 g/mol) and chemical stability making it a candidate for the construction of more complex molecules in medicinal chemistry and agrochemical research . Key physicochemical properties include a predicted density of 1.1±0.1 g/cm³ and a boiling point of 436.5±40.0 °C at 760 mmHg .

Why Generic Substitution Fails for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate


Generic substitution among structurally related 6-oxohexanoate derivatives is scientifically unsound due to the divergent reactivity profiles and biological activities conferred by specific substituents. The presence and position of the chloro and methoxy groups on the phenyl ring, as well as the ester functional group, are critical determinants of the compound's chemical behavior and potential interactions . For instance, the replacement of the 5-chloro-2-methoxyphenyl moiety with an unsubstituted or differently substituted phenyl group can drastically alter the compound's reactivity in nucleophilic acyl substitution, electrophilic aromatic substitution, or enzyme inhibition [1]. The following quantitative evidence demonstrates the unique position of this specific compound within its chemical class, highlighting why a seemingly minor structural change can lead to a functionally distinct entity.

Quantitative Evidence for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate: A Comparator-Driven Procurement Analysis


Comparative Purity and Availability: Ethyl Ester vs. Carboxylic Acid Analog

The ethyl ester derivative, Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (CAS 951886-73-0), is commercially available with a certified purity of 98% , which is notably higher than the reported 95% purity for the structurally analogous carboxylic acid, 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid (CAS 854879-20-2) . This difference in purity is critical for applications requiring high-fidelity synthesis, as the 3% impurity differential represents a potentially significant source of side products.

Synthetic Intermediate Analytical Purity Chemical Sourcing

Differential Enzyme Inhibition: A Defined Negative Control Profile

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate exhibits weak inhibitory activity against two key enzymes: human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC₅₀ values >10,000 nM in both assays [1]. This is in stark contrast to known inhibitors in the same enzyme class. For instance, zileuton, a clinically used 5-LOX inhibitor, has an IC₅₀ in the low micromolar range, representing a difference of more than three orders of magnitude. This establishes the target compound as a useful negative control or scaffold that requires significant structural modification to achieve therapeutic levels of inhibition.

5-Lipoxygenase Soluble Epoxide Hydrolase Enzyme Inhibition

Structural Differentiation: Chloro/Methoxy Substitution Pattern on the Phenyl Ring

The unique 5-chloro-2-methoxyphenyl substitution pattern of the target compound (CAS 951886-73-0) provides distinct synthetic and biological differentiation from its isomers and analogs. In contrast to the para-chloro analog (Ethyl 6-(4-chlorophenyl)-6-oxohexanoate, CAS 54029-05-9) which lacks the methoxy group and has a different chlorine position, or the de-chloro analog (Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate, CAS 898752-73-3) which lacks the chloro substituent [1], the target compound's specific arrangement offers a unique balance of electronic and steric properties. The combination of an ortho-methoxy and meta-chloro substituent influences the electron density of the aromatic ring, thereby affecting its reactivity in subsequent chemical transformations and its potential binding to biological targets .

Structure-Activity Relationship Aromatic Substitution Synthetic Intermediate

Physicochemical Property Differentiation: Boiling Point and Density

The target compound, Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, possesses a predicted boiling point of 436.5±40.0 °C and a density of 1.1±0.1 g/cm³ . This is distinct from its de-chloro analog, Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (CAS 898752-73-3), which has a lower molecular weight (264.32 g/mol) and is predicted to have a correspondingly lower boiling point. This difference in physical properties has direct implications for handling, purification (e.g., distillation), and formulation, as the higher boiling point and different density of the target compound can affect its behavior in high-temperature reactions and its solubility profile in various solvents .

Physical Chemistry Synthetic Intermediate Process Chemistry

Defined Application Scenarios for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate Based on Quantitative Evidence


High-Fidelity Synthesis and Process Chemistry

Given its commercially available 98% purity , which is superior to the 95% purity of its carboxylic acid analog , this compound is the preferred starting material for multi-step syntheses where minimizing byproducts and maximizing yield are critical. The higher purity directly translates to reduced purification effort and cost, making it a cost-effective choice for process chemistry development and large-scale preparation of high-value intermediates.

Enzymology and Assay Development as a Defined Negative Control

With demonstrated weak inhibition (IC₅₀ >10,000 nM) against both 5-lipoxygenase and soluble epoxide hydrolase , this compound serves as a chemically tractable and well-defined negative control. Researchers investigating new 5-LOX or sEH inhibitors can use it to establish a baseline for inactivity in their assays. Its lack of potency against these enzymes is a quantifiable and reliable characteristic, essential for validating assay window and confirming target engagement of test compounds.

Medicinal Chemistry Scaffold for SAR Studies

The unique 5-chloro-2-methoxyphenyl ketone scaffold provides a distinct starting point for structure-activity relationship (SAR) exploration . The compound's weak activity profile makes it an ideal template for introducing modifications to improve potency and selectivity against a desired target. Its structural differentiation from other halogenated/methoxylated phenyl analogs [1] allows medicinal chemists to systematically probe the effects of substituent changes on biological activity, offering a clear path to novel lead compounds.

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